molecular formula C19H19NO5 B13439997 N-p-Coumaroyltyrosine Methyl Ester

N-p-Coumaroyltyrosine Methyl Ester

Cat. No.: B13439997
M. Wt: 341.4 g/mol
InChI Key: GHGQUMXNRYULMG-CEUCYRDJSA-N
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Description

N-p-Coumaroyltyrosine Methyl Ester is an organic compound belonging to the class of esters It is derived from the esterification of N-p-Coumaroyltyrosine, which is a conjugate of p-coumaric acid and tyrosine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-p-Coumaroyltyrosine Methyl Ester typically involves the esterification of N-p-Coumaroyltyrosine with methanol in the presence of an acid catalyst. The reaction can be represented as follows: [ \text{N-p-Coumaroyltyrosine} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} ]

Industrial Production Methods: In an industrial setting, the esterification process can be optimized by using catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants. The product is then purified by distillation or recrystallization.

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base to yield N-p-Coumaroyltyrosine and methanol.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

Common Reagents and Conditions:

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

Major Products Formed:

    Hydrolysis: N-p-Coumaroyltyrosine and methanol.

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohol derivatives of the original ester.

Scientific Research Applications

N-p-Coumaroyltyrosine Methyl Ester has several applications in scientific research:

    Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.

    Biology: The compound is investigated for its potential antioxidant properties and its role in cellular signaling pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its anti-inflammatory and antioxidant activities.

    Industry: It is used in the synthesis of various bioactive compounds and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-p-Coumaroyltyrosine Methyl Ester involves its interaction with cellular enzymes and receptors. The ester group can be hydrolyzed to release N-p-Coumaroyltyrosine, which then exerts its biological effects. The compound may target specific enzymes involved in oxidative stress and inflammation pathways, thereby modulating cellular responses.

Comparison with Similar Compounds

    N-p-Coumaroyltyrosine: The parent compound, which lacks the ester group.

    p-Coumaric Acid: A precursor in the synthesis of N-p-Coumaroyltyrosine.

    Tyrosine: An amino acid that forms part of the structure of N-p-Coumaroyltyrosine.

Uniqueness: N-p-Coumaroyltyrosine Methyl Ester is unique due to its ester functional group, which imparts different chemical properties compared to its parent compound. The ester group enhances its solubility in organic solvents and may influence its biological activity.

Biological Activity

N-p-Coumaroyltyrosine Methyl Ester (N-p-Coumaroyl-Tyr-OMe) is a compound that has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and cytotoxic effects. This article explores its biological activity through various studies, highlighting significant findings and presenting relevant data.

Chemical Structure and Properties

This compound is an ester derived from the amino acid tyrosine and p-coumaric acid. Its structural formula can be represented as follows:

N p Coumaroyltyrosine Methyl EsterC9H11NO4\text{N p Coumaroyltyrosine Methyl Ester}\rightarrow \text{C}_9\text{H}_{11}\text{NO}_4

This compound belongs to a class of phenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various bacterial strains. A significant study evaluated its effectiveness against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibits stronger activity against Gram-positive bacteria compared to Gram-negative strains, suggesting a selective mechanism of action.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli128 µg/mL
Bacillus subtilis16 µg/mL

These findings align with the broader trends observed in similar compounds, where structural features influence the antimicrobial efficacy .

Cytotoxic Effects

The cytotoxicity of this compound was assessed using various cell lines, including cancerous and non-cancerous cells. The compound was subjected to an MTS assay to determine its impact on cell viability.

Case Study: Cytotoxicity Assessment

In a study involving liver cancer cell lines (PLC/PRF/5 and HEP3B), this compound exhibited varying degrees of cytotoxicity:

  • At low concentrations (up to 250 µM), cell viability remained above 90%.
  • At higher concentrations (4 mM), significant reductions in cell viability were observed, with viability dropping to approximately 20-30% in treated cells.

This indicates that while the compound is generally non-toxic at lower doses, it can exhibit cytotoxic effects at elevated concentrations, particularly in cancer cell lines .

Table 2: Cytotoxicity Results

Concentration (µM)Cell Viability (%)
0100
25095
50085
100070
400025

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its phenolic structure contributes to its ability to scavenge free radicals and modulate signaling pathways associated with inflammation and apoptosis.

Properties

Molecular Formula

C19H19NO5

Molecular Weight

341.4 g/mol

IUPAC Name

methyl (2S)-3-(4-hydroxyphenyl)-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propanoate

InChI

InChI=1S/C19H19NO5/c1-25-19(24)17(12-14-4-9-16(22)10-5-14)20-18(23)11-6-13-2-7-15(21)8-3-13/h2-11,17,21-22H,12H2,1H3,(H,20,23)/b11-6+/t17-/m0/s1

InChI Key

GHGQUMXNRYULMG-CEUCYRDJSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)/C=C/C2=CC=C(C=C2)O

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C=CC2=CC=C(C=C2)O

Origin of Product

United States

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